molecular formula C10H9NO2 B1612109 4-Methyl-1H-indole-7-carboxylic acid CAS No. 289483-83-6

4-Methyl-1H-indole-7-carboxylic acid

Cat. No.: B1612109
CAS No.: 289483-83-6
M. Wt: 175.18 g/mol
InChI Key: QDZYFXYTLSGMMB-UHFFFAOYSA-N
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Description

4-Methyl-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a carboxylic acid group at the 7th position and a methyl group at the 4th position of the indole ring makes this compound unique and interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-indole-7-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of 4-methylphenylhydrazine with glyoxylic acid under acidic conditions can yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of indole derivatives often involves catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or copper, in combination with ligands, can facilitate the formation of the indole ring under milder conditions and with higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-Methyl-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indole-7-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can mimic the structure of tryptophan, allowing it to bind to enzymes and receptors involved in biological processes. This binding can inhibit or activate specific pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • Indole-3-carboxylic acid
  • 4-Methylindole
  • Indole-7-carboxylic acid

Comparison: 4-Methyl-1H-indole-7-carboxylic acid is unique due to the presence of both a methyl group at the 4th position and a carboxylic acid group at the 7th position. This combination of functional groups can influence its reactivity and biological activity compared to other indole derivatives. For instance, indole-3-carboxylic acid lacks the methyl group, which can affect its binding affinity to certain receptors .

Properties

IUPAC Name

4-methyl-1H-indole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)9-7(6)4-5-11-9/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZYFXYTLSGMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595932
Record name 4-Methyl-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-83-6
Record name 4-Methyl-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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